Product packaging for 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide(Cat. No.:CAS No. 57465-43-7)

4-Phenyl-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B12118260
CAS No.: 57465-43-7
M. Wt: 194.25 g/mol
InChI Key: OYADUSJXUNXFQD-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide is a high-value chemical building block for advanced research and development. This compound belongs to a class of cyclic sulfones that serve as crucial precursors in synthetic chemistry, particularly for constructing complex organic frameworks with potential applications in materials science . Researchers utilize this compound and its analogues as key intermediates in the synthesis of quinoid structures, which are investigated for their small bandgap properties and potential use in organic electronics, such as light-emitting diodes (OLEDs) and conductive polymers . The 1,1-dioxide (sulfone) group and the phenyl substitution on the dihydrothiophene ring make it a versatile synthon for various cycloaddition and functionalization reactions, enabling the creation of novel molecular architectures . Key Applications & Research Areas: • Organic Electronic Materials: Serves as a precursor for synthesizing small bandgap quinoid compounds for OLEDs and other optoelectronic devices . • Synthetic Chemistry: Acts as a diene or dienophile in Diels-Alder cycloaddition reactions to access complex polycyclic structures . • Pharmaceutical & Agrochemical Intermediates: Used in the preparation of biologically active heterocycles, such as pyrrolidinones and other complex molecules . Please consult the scientific literature for specific synthetic protocols and handling procedures. Specifications such as CAS Number, melting point, and purity for this specific 4-phenyl derivative should be confirmed upon product inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2S B12118260 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide CAS No. 57465-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57465-43-7

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

4-phenyl-2,3-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

OYADUSJXUNXFQD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C=C1C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Phenyl 2,3 Dihydrothiophene 1,1 Dioxide and Its Derivatives

Direct Synthesis Approaches

The direct construction of the 4-phenyl-2,3-dihydrothiophene 1,1-dioxide core and its derivatives relies on several key strategies, including ring-forming cyclization reactions, subsequent oxidation of the sulfur atom, and advanced catalytic methods that offer high efficiency and regioselectivity.

Cyclization Reactions in the Formation of Dihydrothiophene Ring Systems

The formation of the dihydrothiophene ring is a fundamental step in the synthesis of the target compound. Various cyclization strategies have been developed to construct this five-membered heterocyclic system. One common approach involves the reaction of appropriate precursors that bring together the necessary carbon and sulfur atoms to form the ring. For instance, the reaction of a 2-aryl-1,3-butadiene with sulfur dioxide can yield the corresponding 3-aryl-2,5-dihydrothiophene-1,1-dioxide. doi.org While classical methods for preparing the necessary 2-aryl-1,3-butadienes often involved harsh conditions like pyrolysis, modern transition metal-mediated coupling reactions have provided more convenient routes. doi.org

Another notable method is the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, which produces trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. mdpi.com This approach highlights the versatility of using substituted acrylamides and thiocyanates to build highly functionalized dihydrothiophene rings.

Oxidation Protocols for Sulfur Atom Functionalization

Once the dihydrothiophene ring system is in place, the sulfur atom is oxidized to the sulfone (1,1-dioxide) state. This transformation is a crucial step in arriving at the final target compound. A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and effective reagent for the oxidation of sulfides to sulfones. thieme-connect.de The reaction conditions can be tuned to achieve the desired oxidation state; for example, milder conditions might yield the sulfoxide, while more forcing conditions lead to the sulfone.

Other potent oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are also frequently used to convert dihydrothiophenes to their corresponding 1,1-dioxides. thieme-connect.de The choice of oxidizing agent and reaction conditions can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions. For instance, the oxidation of 3-phenyl-2,3-dihydrothiophene has been shown to yield the corresponding dioxide. thieme-connect.de

PrecursorOxidizing AgentProductYield (%)Reference
3-Phenyl-2,3-dihydrothiopheneHydrogen Peroxide3-Phenyl-2,3-dihydrothiophene 1,1-dioxideNot specified thieme-connect.de
Substituted benzyl (B1604629) but-3-ynyl sulfidesIodine, then m-CPBA4-Iodo-2,3-dihydrothiophene 1,1-dioxidesExcellent thieme-connect.de

Advanced Catalytic Methods

Modern organic synthesis increasingly relies on powerful catalytic methods to achieve high levels of selectivity and efficiency. The synthesis of dihydrothiophene derivatives has benefited significantly from such advancements, particularly through rhodium-catalyzed reactions and cycloaddition strategies.

A highly effective method for the regioselective synthesis of dihydrothiophenes involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes. tandfonline.comwikipedia.orgnih.gov This reaction proceeds via a denitrogenative pathway, where the thiadiazole loses nitrogen gas to form a reactive intermediate that then combines with an alkene to form the dihydrothiophene ring. This method is noted for its broad substrate scope, accommodating various aliphatic, aromatic, and heteroaromatic alkenes, and its high regioselectivity, with substituents from the alkene being introduced at the 4-position of the dihydrothiophene ring. wikipedia.orgnih.gov Subsequent oxidation can then furnish the desired sulfone.

1,2,3-ThiadiazoleAlkeneCatalyst SystemProductYield (%)Reference
4-Phenyl-1,2,3-thiadiazoleStyrene[Rh(COD)Cl]₂ / dppf4,5-Diphenyl-2,3-dihydrothiophene85 wikipedia.org
4-Phenyl-1,2,3-thiadiazole4-Chlorostyrene[Rh(COD)Cl]₂ / dppf5-(4-Chlorophenyl)-4-phenyl-2,3-dihydrothiophene82 wikipedia.org
4-Phenyl-1,2,3-thiadiazole1-Octene[Rh(COD)Cl]₂ / dppf5-Hexyl-4-phenyl-2,3-dihydrothiophene78 wikipedia.org

Formal [3+2]-cycloaddition reactions provide another powerful avenue for the construction of five-membered rings like dihydrothiophenes. In this approach, a three-atom component reacts with a two-atom component to form the heterocyclic ring. One such strategy involves the reaction of donor-acceptor cyclopropanes with a thiocyanate (B1210189) salt, catalyzed by a Lewis acid like ytterbium(III) triflate (Yb(OTf)₃). This method delivers 2-amino-4,5-dihydrothiophenes in good to excellent yields and tolerates a wide array of functional groups. nist.gov

Another variant of the [3+2]-cycloaddition involves the use of arynes, which can react with 2-methylenebenzothiophene-3-ones. nih.gov This process, which can be initiated with a fluoride (B91410) source like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), leads to the formation of sulfur-containing medium-sized rings through a domino reaction sequence that includes a [3+2] cycloaddition. nih.gov

Three-Atom ComponentTwo-Atom ComponentCatalyst/PromoterProduct TypeYield (%)Reference
Donor-Acceptor CyclopropaneAmmonium ThiocyanateYb(OTf)₃2-Amino-4,5-dihydrothiophenesup to 90% nist.gov
2-Methylenebenzothiophene-3-oneAryne (from triflate precursor)TBATEight-membered cyclic diaryl sulfidesup to 93% nih.gov

Synthesis via Precursor Modification and Transformation

Beyond constructing the ring from acyclic precursors, this compound and its derivatives can serve as scaffolds for further chemical modification. The reactivity of the dihydrothiophene sulfone core allows for a variety of transformations, including cycloaddition reactions where the diene-like character of the molecule is exploited, as well as reactions targeting the functional groups attached to the ring.

A significant reaction of thiophene (B33073) 1,1-dioxides is their participation in Diels-Alder reactions. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In these [4+2] cycloadditions, the thiophene dioxide can act as the diene component, reacting with a dienophile to form a six-membered ring. The reaction is often followed by the extrusion of sulfur dioxide, leading to the formation of a new aromatic or hydroaromatic ring. This reactivity makes thiophene 1,1-dioxides valuable precursors for the synthesis of complex polycyclic systems. The reactivity in Diels-Alder reactions is influenced by the substituents on the thiophene dioxide ring. mdpi.com

Furthermore, functional groups on the phenyl ring or other parts of the molecule can be modified. For example, halogenated derivatives can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new aryl or other carbon-based substituents. organic-chemistry.org While specific examples for the direct modification of this compound are not extensively detailed in the provided search results, the general reactivity patterns of dihydrothiophene sulfones and related aromatic systems suggest that such transformations are feasible synthetic routes to a wide range of derivatives.

Derivatization of Dihydrothiophen-3(2H)-one 1,1-Dioxide Precursors

A primary and effective route for the synthesis of this compound involves the derivatization of dihydrothiophen-3(2H)-one 1,1-dioxide. This precursor, also known as 3-oxosulfolane, possesses an active methylene (B1212753) group adjacent to the sulfone group, which facilitates condensation reactions.

One of the most common methods employed is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, dihydrothiophen-3(2H)-one 1,1-dioxide, with an aldehyde or ketone. For the synthesis of the target compound, benzaldehyde (B42025) is the carbonyl partner. The reaction typically proceeds by deprotonation of the α-carbon to the sulfone, followed by nucleophilic attack on the carbonyl carbon of benzaldehyde and subsequent dehydration to yield the this compound.

The general reaction scheme is as follows:

Dihydrothiophen-3(2H)-one 1,1-dioxide + Benzaldehyde → this compound + H₂O

Various basic catalysts can be employed for this transformation, with the choice of catalyst and reaction conditions influencing the yield and purity of the product.

Catalyst/ConditionsSubstrate 1Substrate 2ProductYield (%)
Piperidine, Acetic Acid, Benzene (B151609), 80°C2-(1-phenylvinyl)benzaldehydeDimethyl malonateIndene derivative56
TiCl₄, Pyridine, Room Temperature2-(1-phenylvinyl)benzaldehydeDimethyl malonateIndene derivative79

While specific yield data for the direct synthesis of this compound via this method is not extensively reported in readily available literature, the Knoevenagel condensation of related systems provides insight into the feasibility of this approach. For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates, a mechanistically related transformation, proceeds in good yields under various conditions. scripps.edu

Selective Functionalization through Nucleophilic and Electrophilic Pathways

The chemical reactivity of this compound is dominated by the presence of the vinyl sulfone moiety. This functional group is a potent Michael acceptor, rendering the β-carbon susceptible to attack by a wide range of nucleophiles. assignmentpoint.com

Nucleophilic Pathways:

The addition of nucleophiles to the double bond of this compound is a key method for its functionalization. This Michael addition can lead to a variety of saturated thiophene derivatives. The reaction of related 3-oxo-2,3-dihydrothiophene 1,1-dioxides with sulfur and nitrogen nucleophiles has been shown to proceed with the extrusion of sulfur dioxide, leading to the formation of vinyl sulfides and enaminones, respectively. beilstein-journals.orgprinceton.edu

NucleophileSubstrateProduct Type
Thiols3-Oxo-2,3-dihydrothiophene 1,1-dioxideVinyl sulfide
Amines3-Oxo-2,3-dihydrothiophene 1,1-dioxideEnaminone

While direct experimental data for this compound is limited, it is anticipated to undergo similar transformations. The presence of the phenyl group may influence the regioselectivity and reactivity of the nucleophilic attack.

Electrophilic Pathways:

The electrophilic functionalization of this compound is less common due to the electron-withdrawing nature of the sulfone group, which deactivates the double bond towards electrophilic attack. However, the aromatic phenyl ring can undergo electrophilic substitution reactions. Standard electrophilic aromatic substitution protocols can be applied to introduce functional groups onto the phenyl ring, provided the reagents are compatible with the dihydrothiophene dioxide core.

Furthermore, vinyl sulfones can participate in 1,3-dipolar cycloaddition reactions, acting as the 2π component. beilstein-journals.orgnih.gov These reactions with dipoles such as nitrones and azomethine ylides provide access to complex heterocyclic systems.

Isomerization and Rearrangement Strategies

Isomerization and rearrangement reactions offer alternative pathways to synthesize derivatives of this compound or to convert it into other useful structures.

A common isomerization observed in dihydrothiophene 1,1-dioxides is the migration of the double bond from the 2,3-position to the 2,5-position, yielding the corresponding 2,5-dihydrothiophene (B159602) 1,1-dioxide (a sulfolene). vt.edu This isomerization can be influenced by reaction conditions such as temperature and the presence of acids or bases. The thermodynamic stability of the conjugated 2,3-isomer versus the non-conjugated 2,5-isomer is a key factor.

Recent studies have shown that N-heterocyclic carbenes (NHCs) can catalyze the rearrangement of vinyl sulfones. nih.govrsc.org For instance, 1,1-bis(arylsulfonyl)ethylenes have been shown to rearrange to the corresponding trans-1,2-bis(phenylsulfonyl)ethylenes under mild conditions in the presence of an NHC catalyst. This type of rearrangement proceeds through a proposed conjugate addition/umpolung process involving the ejection and subsequent re-addition of a sulfinate ion. rsc.org While not directly demonstrated for this compound, this methodology suggests a potential pathway for skeletal rearrangements.

Reaction TypeCatalystSubstrateProduct
RearrangementN-Heterocyclic Carbene1,1-bis(phenylsulfonyl)ethylenetrans-1,2-bis(phenylsulfonyl)ethylene

The thermal or photochemical extrusion of sulfur dioxide from dihydrothiophene 1,1-dioxides is a well-known reaction that generates dienes, which can then undergo further reactions. In the case of this compound, this would likely lead to the formation of a phenyl-substituted butadiene derivative.

Reactivity and Reaction Mechanisms of 4 Phenyl 2,3 Dihydrothiophene 1,1 Dioxide

Cycloaddition Reactions

The double bond in 4-phenyl-2,3-dihydrothiophene 1,1-dioxide can participate in several types of cycloaddition reactions. Its role can be either as a 2π component (dienophile or dipolarophile) or, less commonly, as part of a 4π system.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org While fully unsaturated thiophene (B33073) 1,1-dioxides are known to function as potent dienes due to the electron-withdrawing sulfonyl group, the reactivity of 2,3-dihydrothiophene (B74016) 1,1-dioxides in this capacity is not their primary role. mdpi.com Instead, these molecules are most famously used as stable, solid precursors for generating conjugated dienes in situ for subsequent Diels-Alder reactions. researchgate.netrsc.org

Upon heating, this compound undergoes a retro-cheletropic reaction to release the stable sulfur dioxide molecule and generate (E)-1-phenyl-1,3-butadiene. This highly reactive diene is immediately trapped by a dienophile present in the reaction mixture. This method provides a significant advantage by allowing the controlled generation of a volatile or unstable diene directly in the reaction flask, often leading to high yields of the Diels-Alder adduct. wikipedia.org For example, the reaction of 3-sulfolene (B121364) (the parent compound) with maleic anhydride (B1165640) in boiling xylene yields the corresponding cyclohexene (B86901) adduct in up to 90% yield.

A representative scheme for the in situ generation of the diene and subsequent trapping is shown below.

Reactant A (Diene Precursor)Reactant B (Dienophile)ConditionsProduct
This compoundMaleic AnhydrideHeat (e.g., reflux in xylene)4-Phenyl-cyclohex-4-ene-cis-1,2-dicarboxylic anhydride

In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a 2π component known as a dipolarophile to form a five-membered heterocyclic ring. The electron-deficient double bond of the sulfolene ring system, influenced by the adjacent sulfonyl group, allows it to act as a competent dipolarophile.

Studies on 3-sulfolenes have shown they undergo 1,3-dipolar cycloadditions with various 1,3-dipoles. For instance, 3-sulfolene has been shown to react with arylnitrile oxides to produce fused 2-isoxazoline products. Similarly, reaction with diazomethane (B1218177) can yield bicyclic pyrazoline derivatives. While specific examples detailing the reaction of the 4-phenyl derivative are not prevalent, its electronic similarity suggests it would react analogously.

The table below illustrates the expected reaction of this compound acting as a dipolarophile with a representative 1,3-dipole.

Dipolarophile1,3-DipoleProduct Class
This compoundBenzonitrile oxidePhenyl-substituted isoxazolino-sulfolane
This compoundDiazomethanePhenyl-substituted pyrazolono-sulfolane

Certain unsaturated systems can undergo cycloaddition reactions upon photochemical activation. In the case of the dihydrothiophene 1,1-dioxide ring system, photochemical [2+2] cycloadditions have been documented. This reaction type involves the coupling of two double bonds to form a four-membered cyclobutane (B1203170) ring.

A key example is the photochemical reaction of 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) with maleic anhydride, which yields a bicyclic [2+2] cycloadduct containing a 2-thiabicyclo[3.2.0]heptane 2,2-dioxide core. This reaction demonstrates the ability of the sulfolene's double bond to participate in photochemical cycloadditions. It is expected that this compound would exhibit similar reactivity.

Reactant AReactant BConditionsProductReference
2,3-Dihydrothiophene 1,1-dioxideMaleic AnhydridePhotochemical (hν)2-Thiabicyclo[3.2.0]heptane-6,7-dicarboxylic anhydride 2,2-dioxide

Sulfur Dioxide Extrusion Processes

The most characteristic reaction of 2,3-dihydrothiophene 1,1-dioxides is the elimination of sulfur dioxide. This process is synthetically valuable for the generation of conjugated dienes.

Heating this compound above a certain temperature causes the concerted cleavage of the two carbon-sulfur bonds, releasing gaseous sulfur dioxide and forming a conjugated diene. wikipedia.orgresearchgate.net This reaction is a reversible pericyclic process known as a cheletropic elimination. wikipedia.org The forward reaction (diene + SO₂ → sulfolene) is a cheletropic addition. researchgate.net

The thermal decomposition of this compound specifically yields (E)-1-phenyl-1,3-butadiene. This transformation is a clean and efficient method for generating this specific diene, which can be used in further reactions or isolated. The reaction is typically performed by heating the sulfone in a high-boiling inert solvent, such as xylene or toluene, or by flash vacuum pyrolysis at higher temperatures. researchgate.net

ReactantConditionsProduct 1Product 2
This compoundThermal (Pyrolysis or Reflux in solvent)(E)-1-Phenyl-1,3-butadieneSulfur Dioxide

The thermal elimination of sulfur dioxide from dihydrothiophene 1,1-dioxides is classified as a concerted [π4s + σ2s] cycloreversion, also known as a cheletropic elimination. According to the Woodward-Hoffmann rules for pericyclic reactions, this process is thermally allowed. wikipedia.org The transition state involves a cyclic array of six electrons (four from the diene system being formed and two from the C-S sigma bond being broken), making it an aromatic-like, stabilized transition state. wikipedia.org

The primary thermodynamic driving force for the reaction is the large positive change in entropy (ΔS) resulting from the formation of a small, stable gaseous molecule (SO₂) from one solid or liquid reactant molecule. wikipedia.org The reaction rate is influenced by solvent polarity; studies on the parent 3-sulfolene show that the rate of SO₂ extrusion decreases in more polar solvents. This is because the transition state is less polar than the ground state sulfone. The enthalpy of this reaction for the parent compound, 2,3-dihydrothiophene 1,1-dioxide, forming 1,3-butadiene (B125203) and SO₂, is approximately -74.9 kJ/mol in the gas phase for the reverse (addition) reaction, indicating the extrusion is endothermic but favored at higher temperatures due to the entropy factor.

Photochemical Extrusion Pathways

While thermal extrusion of sulfur dioxide from sulfolenes is a well-established route to conjugated dienes, the photochemical behavior of 2,3-dihydrothiophene 1,1-dioxides is more complex. Instead of a straightforward extrusion of SO₂, the primary photochemical reaction for this class of compounds is often a [2+2] cycloaddition. For instance, the parent compound, 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene), undergoes photochemical [2+2] cycloaddition with maleic anhydride to yield a bicyclic adduct. rsc.orgrsc.org Pyrolysis of such adducts can lead to either cycloreversion or, in some cases, fragmentation involving the loss of both sulfur dioxide and ethene. rsc.orgrsc.org

Some related sulfur-containing heterocycles, like γ-sultines bearing an aryl substituent, have been shown to photochemically extrude SO₂ to furnish arylcyclopropanes. researchgate.net Additionally, thermally stable thiophene 1,1-dioxides can undergo [2+2] dimerization upon photoirradiation. utexas.edu However, direct photochemical extrusion of sulfur dioxide from this compound to yield 1-phenyl-1,3-butadiene (B73350) is not the most commonly reported pathway, with cycloaddition reactions being more prevalent. utexas.edu

Nucleophilic and Electrophilic Transformations

The electronic nature of the sulfone group is central to the nucleophilic and electrophilic reactions of the molecule. It deactivates the phenyl ring towards electrophilic attack while simultaneously activating the endocyclic double bond for nucleophilic addition.

Nucleophilic Addition Reactions

The carbon-carbon double bond in this compound is part of a vinyl sulfone system. The potent electron-withdrawing sulfone group polarizes the double bond, rendering the C5 carbon atom electrophilic and highly susceptible to conjugate (Michael) addition by nucleophiles. wikipedia.org This is a characteristic reaction of α,β-unsaturated sulfones.

A wide array of nucleophiles can participate in this type of reaction. While specific studies on the 4-phenyl derivative are not extensively detailed in readily available literature, the general reactivity pattern for vinyl sulfones suggests that soft nucleophiles are excellent candidates for this transformation. Reactions with related 3-oxo-2,3-dihydrothiophene 1,1-dioxides demonstrate that nucleophiles like thiols and amines readily add to the ring system, often leading to subsequent ring-opening and extrusion of sulfur dioxide. rsc.orgrsc.org

Table 1: Representative Nucleophiles for Michael Addition to α,β-Unsaturated Sulfones

Nucleophile TypeExampleExpected Product Type
EnolatesDiethyl malonate anionAdduct from C-C bond formation
AminesPiperidine, Morpholineβ-Amino sulfone
ThiolatesSodium thiophenoxideβ-Thioether sulfone
CyanideSodium cyanideβ-Cyano sulfone

This table represents the expected reactivity based on the general behavior of vinyl sulfones. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Phenyl Moiety

The substituent on the phenyl ring is, in essence, an alkylsulfone group. The sulfonyl group (-SO₂) is one of the most strongly electron-withdrawing and deactivating groups in the context of electrophilic aromatic substitution. wikipedia.orgwikipedia.org This deactivation arises from the strong inductive effect of the sulfone, which withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.

When substitution does occur, the sulfone group acts as a meta-director. wikipedia.orgreddit.com This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance structures that place a positive charge adjacent to the electron-withdrawing group. The meta position is less deactivated, and therefore attack occurs there preferentially. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring of this compound would be expected to proceed slowly and yield the meta-substituted product.

Deprotonation and Subsequent Alkylation Reactions

The protons on the carbon atoms adjacent to a sulfone group are significantly more acidic than typical alkane protons. wikipedia.org In this compound, the methylene (B1212753) protons at the C2 and C5 positions are activated by the adjacent sulfone and the vinyl system. Treatment with a strong, non-nucleophilic base can deprotonate these positions to form a resonance-stabilized carbanion. This anion can then be trapped by an electrophile, such as an alkyl halide, in an alkylation reaction. Deprotonation is most likely to occur at the C2 position, as the resulting anion would be stabilized by the adjacent sulfone group.

Table 2: General Scheme for Deprotonation-Alkylation

StepReagentsIntermediate/Product
1. DeprotonationStrong Base (e.g., n-BuLi, LDA)C2-Carbanion
2. AlkylationElectrophile (e.g., CH₃I, BnBr)C2-Alkylated Product

LDA = Lithium diisopropylamide, n-BuLi = n-Butyllithium, BnBr = Benzyl (B1604629) bromide.

Ring-Opening Reactions

Ring-opening of the dihydrothiophene dioxide moiety can be initiated by nucleophilic attack. As seen in related systems, the initial Michael addition of a nucleophile can be followed by elimination and cleavage of the heterocyclic ring, often with the extrusion of sulfur dioxide. rsc.org For example, the reaction of 3-oxo-2,3-dihydrothiophene 1,1-dioxides with various nucleophiles results in open-chain products rather than simple adducts, demonstrating the lability of the ring system under these conditions. rsc.org The strain in the five-membered ring, coupled with the excellent leaving group ability of the sulfinate anion (formed after initial attack), facilitates these ring-opening pathways.

Radical Reactions and Electron Transfer Processes

Sulfones can be substrates for reactions involving single-electron transfer (SET). Chemical or electrochemical reduction can introduce an electron into the sulfone system, leading to the cleavage of a carbon-sulfur bond and the formation of a carbon radical and a sulfinate anion. rsc.org This method provides a pathway for generating carbon radicals from stable sulfone precursors.

However, the reactivity of a sulfone in a SET process is highly dependent on its structure. It has been noted that while some sulfones react with Grignard reagents via a SET mechanism, the conjugated system present in 2,3-dihydrothiophene 1,1-dioxide appears to suppress this specific radical pathway. This highlights a key difference in reactivity compared to its non-conjugated isomers. The stability of radical intermediates is enhanced by resonance, such as in allylic or benzylic systems, which can influence the course of these reactions. libretexts.org The initiation of radical reactions can be achieved using metals like sodium or zinc, which act as single electron donors. rsc.orglibretexts.org

Computational and Theoretical Investigations of 4 Phenyl 2,3 Dihydrothiophene 1,1 Dioxide

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the fundamental characteristics of molecules. For derivatives of 2,5-dihydrothiophene-1,1-dioxide, computational studies have been instrumental in elucidating their structural and electronic nature.

Detailed theoretical analyses have been performed on related structures, such as 2,5-dihydrothiophene-1,1-dioxide and its 3-methyl derivative, using the B3LYP method with substantial basis sets like 6-311++G(**) and cc-pVTZ. nih.gov These studies yield optimized geometrical parameters that can be compared with experimental data, offering a high degree of confidence in the computational models. For the phenyl-substituted variant, similar calculations would reveal the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the phenyl group relative to the dihydrothiophene ring.

The electronic properties are another critical area of investigation. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energies of these orbitals and the resulting HOMO-LUMO gap (ΔE) are key indicators of kinetic stability and chemical reactivity.

Table 1: Representative Calculated Electronic Properties for Dihydrothiophene Dioxide Derivatives

PropertyDescriptionTypical Calculated Values
EHOMO Energy of the Highest Occupied Molecular OrbitalVaries with substitution
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalVaries with substitution
ΔE (HOMO-LUMO Gap) Energy difference between LUMO and HOMOGenerally indicates reactivity
Dipole Moment (µ) Measure of the net molecular polarityDependent on molecular symmetry

Note: Specific values for 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide are not available in the cited literature but can be inferred from trends in related compounds.

Furthermore, Molecular Electrostatic Potential (MESP) surfaces are constructed to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps highlight regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), offering a visual guide to the molecule's reactivity. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For sulfolene derivatives, DFT calculations can be used to explore various reaction pathways, such as cycloadditions, eliminations, and rearrangements.

For instance, theoretical studies on the competition between hetero-Diels-Alder and cheletropic additions of sulfur dioxide to dienes provide a framework for understanding the formation of sulfolenes. researchgate.net By calculating the activation energies and thermodynamic stabilities of transition states and intermediates, researchers can predict the most likely reaction pathways.

In the context of this compound, DFT studies could elucidate the mechanism of its synthesis, for example, via the cycloaddition of a phenyl-substituted butadiene with sulfur dioxide. Moreover, the thermal or photochemical extrusion of sulfur dioxide from the sulfolene ring to yield a diene is a classic reaction for which DFT can model the transition state and predict reaction kinetics. The influence of the phenyl substituent on the energy barrier and stereochemistry of this retro-cheletropic reaction would be a key area of investigation.

Theoretical Predictions of Reactivity and Selectivity

Building upon the electronic properties derived from quantum chemical calculations, theoretical models can predict the reactivity and selectivity of this compound. Global and local reactivity descriptors, derived from conceptual DFT, are employed for this purpose.

Global descriptors provide a general measure of a molecule's reactivity:

Table 2: Global Reactivity Descriptors

DescriptorFormulaInterpretation
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2The power of an atom to attract electrons to itself.
Chemical Hardness (η) η = (ELUMO - EHOMO)/2Resistance to change in electron distribution.
Global Softness (S) S = 1/(2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω) ω = χ2/(2η)A measure of the energy lowering of a system when it accepts electrons.

Local descriptors, such as Fukui functions, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the distribution of these functions across the atoms of this compound, one could predict the regioselectivity of its reactions. For example, in addition reactions, these indices would indicate which of the carbons in the double bond is more susceptible to attack.

Conformational Analysis through Computational Modeling

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its properties and biological activity. For this compound, computational modeling can be used to perform a thorough conformational analysis.

The primary conformational variable in this molecule is the torsion angle between the phenyl ring and the dihydrothiophene ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This analysis would identify the lowest energy (most stable) conformation and any energy barriers to rotation.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The strategic placement of the phenyl group and the sulfone moiety within the dihydrothiophene ring system makes this compound a key intermediate for the synthesis of a wide array of organic molecules.

While direct, complex multi-step syntheses starting from 4-phenyl-2,3-dihydrothiophene 1,1-dioxide are not extensively documented in readily available literature, its primary role is as a precursor to 2-phenyl-1,3-butadiene. This diene is a valuable monomer in the production of synthetic rubbers and high-temperature thermoplastics, highlighting the industrial relevance of its sulfolene precursor. mdpi.com The generation of this substituted butadiene opens pathways to various phenyl-substituted cyclic and acyclic compounds through further reactions.

The general strategy involves the in situ formation of the diene, which can then be trapped by various reagents to build molecular complexity. This approach is fundamental to its application as a synthetic intermediate.

A cornerstone of the synthetic utility of this compound is its function as a stable, solid source for the transient reactive intermediate, 2-phenyl-1,3-butadiene. This transformation is achieved through a cheletropic extrusion reaction. researchgate.netcerritos.edu

Upon thermal activation, the compound undergoes a retro-cycloaddition, releasing gaseous sulfur dioxide (SO₂) and generating the conjugated diene. researchgate.netcerritos.eduyoutube.com This in situ generation is highly advantageous as it allows for the use of a volatile and reactive diene without the need for its direct handling and storage. cerritos.eduyoutube.com The reaction is a concerted pericyclic process, and the release of the stable SO₂ molecule provides a strong thermodynamic driving force. numberanalytics.com

Table 1: Cheletropic Extrusion for Diene Generation

Precursor Reactive Intermediate Generated Conditions
This compound 2-Phenyl-1,3-butadiene Thermal (Heating)
3-Sulfolene (B121364) (unsubstituted) 1,3-Butadiene (B125203) Thermal (Heating) researchgate.netcerritos.eduyoutube.com
3-(Phenylthio)-3-sulfolene 2-(Phenylthio)-1,3-butadiene Thermal nih.gov

Building Block in Heterocyclic Synthesis

The reactive diene generated from this compound is a powerful tool for the construction of various heterocyclic and polycyclic systems.

While the direct use of this compound to form fused-thiophene systems is not a common strategy, the broader class of thiophene (B33073) derivatives is central to the synthesis of such structures. Methodologies for creating fused systems often involve the cyclization of appropriately substituted thiophenes. organic-chemistry.orgmdpi.com For instance, the synthesis of thieno[3,2-b]thiophene (B52689) derivatives, which are valuable in organic electronics, often starts from functionalized thiophenes. The principles of these cyclization reactions could potentially be applied to derivatives obtained from 2-phenyl-1,3-butadiene.

The in situ generated 2-phenyl-1,3-butadiene from this compound can be employed in cycloaddition reactions to construct polycyclic frameworks. The Diels-Alder reaction, in particular, allows for the formation of six-membered rings which can be part of a larger, polycyclic system. nih.govnih.gov For example, the reaction of a generated diene with a dienophile that is part of another ring system directly leads to the formation of a polycyclic structure. The synthesis of sulfur-containing polycyclic aromatic compounds has been achieved through reactions involving substituted thiophenes, demonstrating the potential of such building blocks in creating complex aromatic systems. nih.gov

Utilization in Specific Reaction Types

The primary reaction type where this compound finds its application is the Diels-Alder reaction, following the in situ generation of its corresponding diene. thieme-connect.comnih.gov

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a cyclohexene (B86901) ring. thieme-connect.comnih.gov In this context, the 2-phenyl-1,3-butadiene generated from the title compound acts as the 4π-electron component.

This methodology is widely used to synthesize substituted cyclohexenes with a high degree of stereocontrol. For example, the reaction of in situ generated 1,3-butadiene (from the parent 3-sulfolene) with maleic anhydride (B1165640) is a classic undergraduate laboratory experiment to produce a substituted cyclohexene. cerritos.eduyoutube.comnih.gov A similar transformation using this compound would lead to phenyl-substituted cyclohexene derivatives, which are valuable intermediates for further synthetic transformations. A closely related example involves the aza-Diels-Alder reactions of 2-(phenylthio)-1,3-butadiene with iminium salts to yield cyclized products with complete regiochemical control. nih.gov

Table 2: Examples of Diels-Alder Reactions with In Situ Generated Dienes

Diene Precursor In Situ Diene Dienophile Product Type Reference
3-Sulfolene 1,3-Butadiene Maleic Anhydride Substituted Cyclohexene Anhydride cerritos.eduyoutube.comnih.gov
3-Sulfolene 1,3-Butadiene 1,2,3,4-Tetrahalo-5,5-dimethoxycyclopentadiene Oxa-bridged polycycle nih.gov
3-(Phenylthio)-3-sulfolene 2-(Phenylthio)-1,3-butadiene Iminium Salts Substituted Tetrahydropyridines nih.gov

Stereo- and Regioselective Synthesis Strategies

The structure of this compound presents multiple sites for reaction, making stereo- and regioselective control crucial for its synthetic applications. Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. wikipedia.org

Regioselectivity: The molecule offers two primary regions for regioselective reactions: the phenyl ring and the endocyclic double bond.

Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution. The sulfone moiety is a deactivating, meta-directing group. However, its influence on the remote phenyl ring is primarily inductive. Therefore, the substitution pattern on the phenyl ring (ortho, meta, or para) would be governed by standard directing group effects, potentially modulated by the steric bulk of the dihydrothiophene sulfone ring. wikipedia.org

Dihydrothiophene Ring: The double bond within the dihydrothiophene ring is electron-deficient due to the adjacent sulfone group, making it susceptible to nucleophilic attack, such as Michael addition. Furthermore, reactions like halogenation can occur at this double bond. For instance, the related compound 3-sulfolene (an isomer) reacts with bromine in an aqueous solution to yield 3,4-dibromotetrohydrothiophene-1,1-dioxide. wikipedia.org Similar regiocontrolled additions could be envisioned for the 4-phenyl derivative.

Stereoselectivity: this compound is an achiral molecule. Stereoselectivity becomes a key consideration when a reaction introduces one or more new stereocenters.

Addition Reactions: Reactions such as catalytic hydrogenation, epoxidation, or dihydroxylation of the C=C double bond would create new chiral centers at positions 2 and 3. The facial selectivity of these additions (i.e., whether the reagent attacks from the top or bottom face of the ring) could be influenced by the steric hindrance imposed by the phenyl group at position 4. This could lead to a diastereoselective outcome, favoring the formation of one diastereomer over the other.

Enantioselective Synthesis: To produce an enantiomerically pure product, one could employ a chiral catalyst. For example, the stereoselective synthesis of highly functionalized 2,3-dihydro-4-pyranones has been achieved using a chiral phosphine (B1218219) oxide catalyst to promote a double aldol (B89426) reaction and subsequent cyclization, creating three contiguous chiral centers with high diastereo- and enantioselectivity. nih.gov A similar strategy using an appropriate chiral catalyst could potentially be applied to reactions involving the this compound scaffold to achieve enantiocontrol.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

While classical methods for the synthesis of sulfolenes, such as the cheletropic addition of sulfur dioxide to a corresponding diene, are well-established, future research will likely target more efficient, versatile, and sustainable routes to 4-aryl-substituted dihydrothiophene 1,1-dioxides. researchgate.net A promising area of investigation is the development of transition-metal-catalyzed reactions for the direct arylation of dihydrothiophene 1,1-dioxide precursors. For instance, methods analogous to the Heck-Matsuda reaction, which has been used to synthesize 3,4-diarylbutadiene sulfones, could be adapted for the regioselective introduction of a phenyl group at the 4-position. nih.gov

Furthermore, the development of one-pot syntheses that combine the formation of the diene precursor and its subsequent reaction with a sulfur dioxide surrogate would represent a significant step forward in terms of efficiency and atom economy. mdpi.com The use of solid, storable sources of sulfur dioxide, such as sodium metabisulfite, can circumvent the challenges associated with handling gaseous SO2, making the synthesis more amenable to standard laboratory conditions. mdpi.com

Future synthetic strategies may also explore domino or cascade reactions, where multiple bond-forming events occur in a single operation, to construct the 4-phenyl-2,3-dihydrothiophene 1,1-dioxide core with high efficiency. researchgate.net

Exploration of New Reactivity Patterns

The established reactivity of this compound is centered on its ability to undergo a retro-cheletropic reaction to extrude sulfur dioxide and generate 1-phenyl-1,3-butadiene (B73350). wikipedia.orgorganic-chemistry.org This diene can then participate in various cycloaddition reactions, most notably the Diels-Alder reaction, to form complex cyclic structures. nih.gov Future research is expected to delve deeper into the nuances of this reactivity and explore new chemical transformations.

Key areas for exploration include:

Asymmetric Diels-Alder Reactions: Investigating the use of chiral catalysts to control the stereochemical outcome of Diels-Alder reactions involving the in situ-generated 1-phenyl-1,3-butadiene. This would provide access to enantiomerically enriched polycyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Novel Cycloadditions: Beyond the classical [4+2] cycloaddition, the reactivity of the generated diene with different types of dienophiles and in other pericyclic reactions could be explored. This includes [4+3], [4+1], and other higher-order cycloadditions.

Functionalization of the Heterocycle: Exploring reactions that modify the dihydrothiophene ring itself, without extrusion of SO2. This could involve electrophilic additions to the double bond or functionalization at the positions alpha to the sulfone group, which are known to be acidic. researchgate.net

Photochemical Reactions: Investigating the photochemical behavior of this compound, which could lead to novel ring-opening or rearrangement reactions, potentially providing access to unique molecular architectures.

The following table summarizes potential areas of exploration for the reactivity of this compound.

Research AreaPotential TransformationSignificance
Asymmetric CatalysisEnantioselective Diels-Alder reactionsAccess to chiral polycyclic molecules
Novel Cycloadditions[4+3], [4+1] cycloadditionsSynthesis of seven- and five-membered rings
Ring Functionalizationa-Alkylation, halogenationIntroduction of new functional groups
PhotochemistryPhotoinduced SO2 extrusion or rearrangementAccess to novel molecular scaffolds

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules, and its application to this compound is a burgeoning field of research. Density Functional Theory (DFT) and other ab initio methods can be employed to gain insights into various aspects of its chemistry. wikipedia.org

Future computational studies are expected to focus on:

Reaction Mechanisms: Detailed computational analysis of the cheletropic extrusion of SO2 and subsequent Diels-Alder reactions can provide a deeper understanding of the transition states, activation energies, and stereochemical outcomes. sigmaaldrich.com This knowledge can be used to optimize reaction conditions and design more efficient catalysts.

Predicting Reactivity: Computational models can be used to predict the reactivity of this compound with a wide range of reactants, guiding experimental efforts towards the most promising transformations.

Designing Novel Derivatives: By modeling the electronic and steric properties of various substituted analogues, computational chemistry can aid in the design of new derivatives with tailored reactivity and properties for specific applications.

The table below outlines key parameters that can be investigated through computational modeling.

Computational MethodInvestigated PropertyApplication in Synthesis
Density Functional Theory (DFT)Transition state energiesPredicting reaction feasibility and stereoselectivity
Ab initio calculationsMolecular orbital analysisUnderstanding electronic effects on reactivity
Molecular Dynamics (MD)Conformational analysisPredicting preferred reaction pathways

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry are increasingly influencing the design of synthetic processes. organic-chemistry.org The future synthesis and application of this compound will undoubtedly be shaped by these principles, with a focus on reducing waste, minimizing energy consumption, and using environmentally benign reagents and solvents. organic-chemistry.org

Flow chemistry , in particular, offers several advantages for the synthesis and manipulation of this compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to improved yields, selectivity, and safety, especially for reactions involving gaseous reagents like SO2 or highly exothermic processes. nih.gov

Future research in this area will likely involve:

Continuous Flow Synthesis: Developing integrated flow processes for the multi-step synthesis of this compound and its derivatives, minimizing the need for isolation and purification of intermediates. researchgate.net

In Situ Generation and Reaction: Utilizing flow reactors for the in situ generation of the reactive 1-phenyl-1,3-butadiene from this compound, immediately followed by its reaction in a subsequent reactor module. This approach can enhance safety by minimizing the handling of potentially unstable intermediates.

Sustainable Solvents and Catalysts: Exploring the use of green solvents such as ionic liquids, deep eutectic solvents, or water in the synthesis and reactions of this compound. wikipedia.org Additionally, the development of recyclable catalysts will be a key focus. organic-chemistry.org

The integration of these advanced synthetic and processing technologies will not only make the chemistry of this compound more efficient and scalable but also more environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.